molecular formula C16H13ClN4O4S B10990156 N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B10990156
M. Wt: 392.8 g/mol
InChI Key: QZNFNCVDHXJBLA-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrrolidinone ring, a benzoxadiazole moiety, and a sulfonamide group, making it a versatile candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are subsequently reduced .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may act as an inhibitor of serine proteases, thereby affecting processes such as blood coagulation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its benzoxadiazole moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H13ClN4O4S

Molecular Weight

392.8 g/mol

IUPAC Name

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C16H13ClN4O4S/c17-10-6-7-13(21-8-2-5-15(21)22)12(9-10)20-26(23,24)14-4-1-3-11-16(14)19-25-18-11/h1,3-4,6-7,9,20H,2,5,8H2

InChI Key

QZNFNCVDHXJBLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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